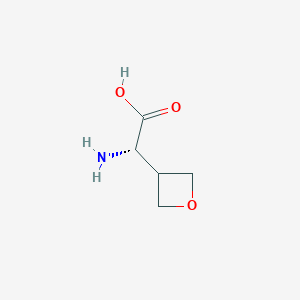

(S)-2-Amino-2-(oxetan-3-yl)acetic acid

Beschreibung

Contextualization within Non-Canonical Amino Acid Research

Non-canonical amino acids are variants of the 20 proteinogenic amino acids that can be incorporated into proteins and peptides to bestow novel functionalities. nih.govresearchgate.net The field of ncAA research leverages these unique building blocks to probe biological systems, enhance therapeutic potential, and engineer new biomaterials. Amino acids featuring small, strained heterocyclic rings, such as (S)-2-Amino-2-(oxetan-3-yl)acetic acid, represent a significant subclass of ncAAs.

These molecules are valued as conformationally restricted building blocks and peptidomimetics. researchgate.netmdpi.com Their incorporation into a peptide backbone can enforce specific secondary structures and, critically, can enhance resistance to enzymatic degradation by proteases, a common challenge in the development of peptide-based therapeutics. researchgate.net The oxetane-containing amino acid structure is sometimes classified within the broader group of sugar amino acids (SAAs), which are recognized for their ability to serve as versatile glyco- or peptidomimetics. researchgate.net

Rationale for the Oxetane (B1205548) Moiety in Amino Acid Design

The oxetane ring, a four-membered heterocycle containing one oxygen atom, is not merely a structural curiosity but a functional motif increasingly employed in drug discovery. nih.govacs.org Its inclusion in amino acid design is a strategic choice driven by the unique physicochemical properties it imparts. The oxetane scaffold has transitioned from an academic novelty to a valuable tool for fine-tuning molecular properties in medicinal chemistry. nih.govacs.org

Key advantages of incorporating an oxetane moiety include:

Modulation of Physicochemical Properties : The oxetane ring is a compact, polar, and sp³-rich motif. nih.gov Its presence can beneficially influence aqueous solubility, metabolic stability, and lipophilicity (LogD), which are critical parameters for drug-like compounds. acs.org

Bioisosterism : Oxetanes have been successfully used as bioisosteres for other common chemical groups, notably gem-dimethyl and carbonyl functionalities. nih.govacs.orgnih.govacs.org As a carbonyl surrogate, the oxetane can mimic the hydrogen-bonding ability and dipole moment while potentially improving metabolic stability. acs.org When replacing a gem-dimethyl group, it can block sites of metabolic oxidation without the corresponding increase in lipophilicity. nih.govacs.org

Basicity Attenuation : The oxetane ring has a significant inductive electron-withdrawing effect. When placed near a basic functional group, such as an amine, it can lower the group's pKa. acs.orgdigitellinc.com This is a crucial tool for medicinal chemists to optimize the pharmacokinetic profile of a drug candidate and reduce potential toxicity associated with high basicity. nih.gov

| Property Influenced by Oxetane Moiety | Description of Effect | Primary Application in Research |

|---|---|---|

| Aqueous Solubility | Increases polarity and can improve solubility. acs.org | Enhancing drug-like properties. |

| Metabolic Stability | Can serve as a metabolically stable replacement for vulnerable groups like carbonyls or block C-H oxidation at weak spots. nih.govacs.org | Improving pharmacokinetic profiles. |

| Lipophilicity (LogD) | Acts as a small, polar core that can increase steric bulk without unfavorably increasing lipophilicity. acs.org | Fine-tuning compound distribution. |

| Basicity (pKa) | The ring's inductive effect lowers the pKa of adjacent amines. acs.orgdigitellinc.com | Optimizing pharmacokinetics and reducing toxicity. nih.gov |

| Three-Dimensionality | The sp³-rich, non-planar structure increases the three-dimensional character of a molecule. nih.govacs.org | Improving binding interactions and exploring new chemical space. |

Overview of Research Trajectories for this compound

Research involving this compound and its analogues has progressed along several key trajectories, focusing on its creation and subsequent application as a specialized chemical building block.

Synthetic Methodologies : A primary area of research has been the development of robust and efficient synthetic routes to access oxetane amino acids. These methods often start from precursors like oxetan-3-one and employ strategies such as the Horner–Wadsworth–Emmons reaction to install necessary functional groups. mdpi.comchemrxiv.org A significant challenge in these syntheses is the potential for the strained oxetane ring to undergo cleavage, particularly under acidic conditions, necessitating the development of oxetane-tolerant reaction conditions, such as basic hydrolysis, for functional group manipulations. chemrxiv.org

Incorporation into Peptides : A major application for this compound is its use as a building block in Solid-Phase Peptide Synthesis (SPPS). smolecule.com To facilitate its incorporation into growing peptide chains, the amino acid is typically functionalized with protecting groups, such as the Fmoc (Fluorenylmethyloxycarbonyl) group. smolecule.com This allows for its site-specific placement within a peptide sequence, leading to the creation of peptidomimetics with potentially enhanced stability and defined conformations. researchgate.net

Applications in Medicinal Chemistry : In drug discovery programs, this compound serves as a valuable scaffold for generating novel molecular entities. Research has explored its use in creating libraries of compounds for screening. researchgate.net Furthermore, advanced coupling strategies, such as metallaphotoredox-catalyzed decarboxylative arylation, have been developed to link oxetane amino acid building blocks to other complex fragments, demonstrating a clear trajectory toward their use in constructing sophisticated drug candidates. nih.govacs.org

| Research Trajectory | Key Focus Areas | Reported Methodologies or Applications |

|---|---|---|

| Synthesis | Developing efficient and stereoselective routes. | Asymmetric synthesis, functionalization of oxetan-3-one, and development of oxetane-tolerant reaction conditions. mdpi.comchemrxiv.orgsmolecule.com |

| Peptide Chemistry | Use as a non-canonical building block. | Incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS) using Fmoc-protected derivatives. smolecule.com |

| Medicinal Chemistry | Application as a scaffold to improve drug properties. | Use in drug discovery campaigns to enhance PK properties and as a substrate for advanced coupling reactions like decarboxylative arylation. nih.govacs.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-(oxetan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQBFQWTJJLVRW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CO1)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2 Amino 2 Oxetan 3 Yl Acetic Acid

Stereoselective Synthesis Strategies for Chiral α-Amino Acids

The primary challenge in the synthesis of (S)-2-Amino-2-(oxetan-3-yl)acetic acid lies in the stereocontrolled formation of the α-chiral center. Several established methods for the asymmetric synthesis of α-amino acids can be adapted for this purpose.

Asymmetric Approaches to the Oxetane-Substituted Glycine Scaffold

A prominent strategy for the synthesis of α-amino acids is the asymmetric Strecker synthesis. This method involves the reaction of an aldehyde with a source of ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. To achieve enantioselectivity, a chiral auxiliary is often employed. For the synthesis of the target molecule, the key precursor, oxetane-3-carboxaldehyde, would be reacted with a chiral amine, such as (R)-phenylglycine amide, and a cyanide source. The resulting diastereomeric α-aminonitriles can then be separated, and subsequent hydrolysis affords the desired (S)-amino acid. A key advantage of this approach is the potential for a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, leading to high diastereomeric excess nih.gov.

Another powerful approach involves the asymmetric alkylation of a chiral glycine enolate equivalent. In this method, a chiral auxiliary is attached to a glycine moiety to direct the stereoselective addition of an electrophile. For the synthesis of this compound, a suitable electrophile would be a 3-halooxetane or oxetane-3-yl triflate. The use of chiral nickel(II) complexes of glycine Schiff bases has proven effective for the synthesis of various α-amino acids with high diastereoselectivity nih.gov.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are temporarily incorporated into the substrate to direct a stereoselective transformation. Evans oxazolidinones and pseudoephedrine are well-established chiral auxiliaries for the asymmetric synthesis of α-amino acids.

In a typical Evans auxiliary-based approach, the chiral oxazolidinone is acylated with an α-haloacetyl group. Subsequent nucleophilic substitution with a suitable oxetane-based nucleophile, or alkylation of the corresponding enolate with an oxetane (B1205548) electrophile, would proceed with high diastereoselectivity. The chiral auxiliary is then cleaved under mild conditions to yield the desired amino acid.

Pseudoephedrine can be used as a chiral auxiliary in a similar manner. Amides derived from pseudoephedrine and glycine can be deprotonated to form a chiral enolate, which then reacts with an electrophile like 3-bromooxetane. The bulky phenyl group of the pseudoephedrine effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent hydrolysis of the amide removes the auxiliary, providing the enantiomerically enriched amino acid. This method has been shown to be effective for the synthesis of various α,α-disubstituted amino acids wikipedia.org.

| Chiral Auxiliary | Key Features | Typical Diastereomeric Excess (d.e.) for α-Amino Acid Synthesis |

| (R)-Phenylglycine amide | Used in asymmetric Strecker synthesis; allows for crystallization-induced asymmetric transformation. | >99% |

| Evans Oxazolidinones | Forms a rigid chiral environment for enolate alkylation; well-established and predictable stereochemical outcomes. | >95% |

| Pseudoephedrine | Forms a chiral amide; directs alkylation through steric hindrance; easily removed. | >90% |

Enantioselective Catalytic Methods

Enantioselective catalysis offers a more atom-economical approach to the synthesis of chiral molecules. Phase-transfer catalysis has emerged as a powerful tool for the asymmetric alkylation of glycine Schiff bases. In this method, a chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids, is used to shuttle the glycine enolate from an aqueous or solid phase to an organic phase containing the electrophile. The chiral catalyst creates a chiral ion pair with the enolate, directing the alkylation to occur on one face of the nucleophile. This method has been successfully applied to the synthesis of a wide range of unnatural α-amino acids with high enantioselectivity nih.govnih.gov. For the synthesis of this compound, a glycine Schiff base would be alkylated with a 3-halooxetane in the presence of a chiral phase-transfer catalyst.

| Catalytic System | Description | Typical Enantiomeric Excess (e.e.) for α-Amino Acid Synthesis |

| Chiral Phase-Transfer Catalysis (PTC) | Uses a chiral quaternary ammonium salt (e.g., from Cinchona alkaloids) to mediate the alkylation of a glycine Schiff base. | 86% to >99% |

| Chiral BINOL-aldehyde Catalysis | A chiral aldehyde catalyst promotes the direct α-substitution of N-unprotected amino acid esters with halohydrocarbons. | Good to excellent |

Precursor Synthesis and Functionalization Routes

A critical aspect of the synthesis of this compound is the preparation of key precursors. The primary precursor is oxetane-3-carboxaldehyde. A multi-step synthesis of this aldehyde has been reported starting from the commercially available oxetan-3-one. The synthesis involves a homologation sequence, which can be challenging due to the sensitivity of the oxetane ring to harsh reaction conditions. A mild, four-pot procedure has been developed that involves a Tsuji hydrogenolysis of an allylic acetate, followed by an osmium-free dihydroxylation and oxidative cleavage to afford oxetane-3-carboxaldehyde nih.gov.

Alternatively, oxetane-3-methanol can be oxidized to the corresponding aldehyde using pyridinium dichromate (PDC). However, the crude aldehyde is often used immediately in the subsequent reaction due to its potential instability nih.gov.

Protecting Group Strategies for this compound Synthesis

The synthesis of α-amino acids typically requires the use of protecting groups for both the amino and carboxylic acid functionalities to prevent unwanted side reactions.

For the amino group, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly employed. The Boc group is stable under a wide range of conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA). The Cbz group is also widely used and can be removed by catalytic hydrogenation.

The carboxylic acid is often protected as an ester, such as a methyl or ethyl ester, which can be hydrolyzed under basic conditions. For syntheses involving chiral auxiliaries like oxazolidinones, the auxiliary itself acts as a protecting group for the carboxylic acid.

In the context of enantioselective catalytic methods, the glycine substrate is often used as a Schiff base with benzophenone, which protects the amino group and activates the α-proton for deprotonation. This protecting group is typically removed by mild acid hydrolysis after the alkylation step.

| Protecting Group | Functional Group Protected | Common Deprotection Conditions |

| tert-Butyloxycarbonyl (Boc) | Amino | Trifluoroacetic acid (TFA) |

| Benzyloxycarbonyl (Cbz) | Amino | Catalytic Hydrogenation (H₂, Pd/C) |

| Methyl/Ethyl Ester | Carboxylic Acid | Basic Hydrolysis (e.g., LiOH, NaOH) |

| Benzophenone Imine | Amino | Mild Acid Hydrolysis |

Purification and Isolation Techniques in Synthetic Pathways

The final stage in the synthesis of enantiomerically pure this compound involves the purification and isolation of the target molecule. When diastereomeric intermediates are formed, such as in chiral auxiliary-mediated syntheses or asymmetric Strecker reactions, they can often be separated by conventional chromatographic techniques like column chromatography or by fractional crystallization wikipedia.org.

For the final enantiomerically enriched product, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical assessment of enantiomeric excess and for preparative separation. Chiral stationary phases, such as those derived from polysaccharides or macrocyclic glycopeptides, are capable of resolving the enantiomers of underivatized amino acids chromatographytoday.com.

Another common method for the resolution of racemic amino acids is the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine. The resulting diastereomeric salts often have different solubilities, allowing for their separation by crystallization. The desired enantiomer can then be recovered by treatment with acid or base to remove the resolving agent researchgate.net.

Stereochemical Investigations of S 2 Amino 2 Oxetan 3 Yl Acetic Acid

Chiral Purity Determination and Enantiomeric Excess Assessment

The determination of chiral purity and the assessment of enantiomeric excess (ee) are paramount in the characterization of (S)-2-Amino-2-(oxetan-3-yl)acetic acid. High enantiomeric purity is often a prerequisite for its application in pharmaceuticals and biological studies to ensure specific molecular interactions and to avoid off-target effects that may arise from the presence of the (R)-enantiomer.

Several analytical techniques are employed to determine the enantiomeric purity of amino acids. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely adopted method. chiraltech.comsigmaaldrich.com For this compound, a polysaccharide-based CSP or a macrocyclic glycopeptide-based CSP, such as teicoplanin, could be utilized for direct enantiomeric separation. sigmaaldrich.com

Alternatively, pre-column derivatization with a chiral derivatizing agent to form diastereomers, followed by separation on a standard achiral stationary phase, is a common and effective approach. researchgate.net Reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) can be used to derivatize the amino group of this compound, forming diastereomers that can be readily separated and quantified by reversed-phase HPLC. nih.gov

Gas chromatography (GC) with a chiral stationary phase is another powerful technique for enantiomeric excess determination, often requiring derivatization to increase the volatility of the amino acid. nih.gov Comprehensive two-dimensional gas chromatography can provide high resolution and accurate quantification of enantiomers. nih.govresearchgate.net

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100

| Analytical Method | Stationary Phase/Derivatizing Agent | Detection Method | Typical Resolution (Rs) | Limit of Quantification (LOQ) |

| Chiral HPLC | Polysaccharide-based CSP | UV/Vis or MS | > 1.5 | Low µM range |

| Chiral HPLC | Macrocyclic glycopeptide CSP (e.g., Teicoplanin) | UV/Vis or MS | > 2.0 | Low µM range |

| RP-HPLC | C18 | UV/Vis or MS | > 1.2 | Sub-µM range |

| Chiral GC | Chiral capillary column | FID or MS | > 2.5 | pM range |

Absolute Configuration Assignment and Validation Methodologies

The assignment of the absolute configuration of a chiral molecule is crucial for understanding its stereochemical properties. For this compound, the "(S)" designation refers to the spatial arrangement of the substituents around the α-carbon according to the Cahn-Ingold-Prelog priority rules.

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govspringernature.comresearchgate.netnih.gov This technique provides a three-dimensional structure of the molecule, allowing for the unambiguous assignment of the stereochemistry at the chiral center. To determine the absolute configuration, the crystal must be of sufficient quality, and the molecule often needs to contain a heavy atom to observe anomalous dispersion effects.

Vibrational circular dichroism (VCD) is another powerful non-destructive spectroscopic technique used to determine the absolute configuration of chiral molecules in solution. acs.orgnih.govnih.govwikipedia.orgacs.org By comparing the experimental VCD spectrum of this compound with the spectrum predicted by quantum chemical calculations, the absolute configuration can be confidently assigned.

Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral derivatizing agents such as Mosher's acid, can also be employed to determine the absolute configuration. usm.edu The formation of diastereomeric esters or amides allows for the differentiation of the enantiomers based on the chemical shifts of specific protons.

| Methodology | Principle | Sample Requirements | Key Advantages |

| Single-Crystal X-ray Crystallography | Anomalous dispersion of X-rays by a chiral crystal | High-quality single crystal | Unambiguous determination of 3D structure and absolute configuration |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | Solution or neat liquid | Non-destructive, applicable to molecules in solution |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR signals | Pure enantiomer, formation of stable diastereomers | Does not require crystallization, relatively small sample amount needed |

Configurational Stability and Epimerization Studies

The configurational stability of the α-carbon in this compound is a critical parameter, particularly under conditions encountered during peptide synthesis or in biological systems. Epimerization, the change in configuration at one of several stereocenters, leading to racemization in the case of a single chiral center, can compromise the biological activity and purity of the compound.

The α-proton of amino acids is susceptible to abstraction under basic conditions, leading to the formation of a planar carbanion intermediate, which can then be protonated from either face to yield a mixture of enantiomers. highfine.commdpi.com The rate of racemization is influenced by several factors, including temperature, pH, and the nature of the side chain. The bulky and electron-withdrawing nature of the oxetane (B1205548) ring in this compound may influence the acidity of the α-proton and thus its propensity to racemize.

Studies on the configurational stability would typically involve subjecting the amino acid to various pH and temperature conditions and monitoring the enantiomeric excess over time using the chiral analytical methods described in section 3.1. It is generally observed that amino acids are more stable under neutral or slightly acidic conditions and that elevated temperatures and strongly basic or acidic conditions can promote racemization.

| Condition | pH Range | Temperature Range (°C) | Expected Rate of Epimerization | Rationale |

| Neutral | 6.0 - 8.0 | 20 - 40 | Very Low | The α-proton is relatively non-acidic. |

| Acidic | 1.0 - 3.0 | 20 - 100 | Low to Moderate | Protonation of the amino group can stabilize the chiral center, but harsh conditions can lead to some racemization. |

| Basic | 9.0 - 12.0 | 20 - 100 | Moderate to High | Abstraction of the α-proton is facilitated, leading to the formation of a planar carbanion intermediate. |

| Peptide Synthesis (Activation) | Varies | 0 - 25 | Low to Moderate | Activation of the carboxyl group can increase the acidity of the α-proton, but coupling reagents and additives are designed to minimize racemization. peptide.com |

Impact of Stereochemistry on Molecular Recognition Phenomena

The specific (S)-configuration of 2-Amino-2-(oxetan-3-yl)acetic acid is expected to have a profound impact on its molecular recognition by biological macromolecules such as enzymes and receptors. The three-dimensional arrangement of the amino, carboxyl, and oxetanyl groups determines how the molecule fits into a chiral binding pocket.

Incorporating non-proteinogenic amino acids with a defined stereochemistry into peptides can significantly influence their secondary structure, such as promoting or disrupting α-helices or β-sheets. nih.govnih.gov The rigid and polar nature of the oxetane ring, combined with the (S)-stereochemistry, can impose specific conformational constraints on the peptide backbone, potentially leading to enhanced biological activity or stability. nih.gov

In the context of enzyme inhibition or receptor binding, the (S)-enantiomer is likely to exhibit significantly different potency and selectivity compared to its (R)-counterpart. The precise orientation of the oxetane moiety within a binding site can lead to favorable or unfavorable steric and electronic interactions. For instance, the oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, and its position is dictated by the stereochemistry at the α-carbon. acs.orgnih.gov

Molecular modeling and docking studies can be employed to predict the binding modes of both enantiomers of 2-Amino-2-(oxetan-3-yl)acetic acid with target proteins, providing insights into the molecular basis of stereoselectivity. smolecule.com Experimental validation through binding assays and structural biology techniques would then confirm these predictions.

| Biological Context | Potential Impact of (S)-Configuration | Rationale for Stereoselectivity |

| Peptide Conformation | Induction of specific turns or helical structures. nih.gov | The fixed spatial orientation of the bulky oxetane ring restricts the conformational freedom of the peptide backbone. |

| Enzyme Inhibition | Higher affinity and specificity for the target enzyme's active site. | The (S)-enantiomer presents the functional groups in the correct orientation for optimal interaction with the chiral binding pocket. |

| Receptor Binding | Stereospecific binding to the receptor, leading to agonistic or antagonistic activity. | The three-point attachment model of ligand-receptor interaction often requires a specific stereoisomer for productive binding. |

| Metabolic Stability | Increased resistance to enzymatic degradation. nih.gov | The unnatural structure of the amino acid may prevent recognition by proteases, with the stereochemistry playing a key role. |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Methodologies for Detailed Structural Analysis

Spectroscopic methods are fundamental in confirming the identity and elucidating the fine structural details of (S)-2-Amino-2-(oxetan-3-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) provides unambiguous assignment of all proton and carbon signals and offers insights into the molecule's conformation.

In its zwitterionic form in a polar solvent like D₂O, the proton and carbon atoms exhibit characteristic chemical shifts. Two-dimensional techniques are crucial for definitive assignments. A Correlation Spectroscopy (COSY) experiment would reveal the coupling between the α-proton (H2) and the proton on the oxetane (B1205548) ring (H3), as well as the couplings between H3 and the methylene (B1212753) protons of the oxetane (H4/H4' and H5/H5'). The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon atom, while the Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range (2-3 bond) correlations, for instance, between the α-proton (H2) and the carboxyl carbon (C1), and between the oxetane protons and the α-carbon (C2).

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of protons, which is invaluable for conformational analysis. For example, NOE correlations between the α-proton and specific protons on the oxetane ring would help define the preferred orientation of the amino acid side chain relative to the four-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O Note: These are predicted values based on typical chemical shifts for analogous structures. Actual experimental values may vary.

| Atom Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| 1 | -COOH | - | ~175 | s |

| 2 | α-CH | ~3.8 - 4.0 | ~58 | d |

| 3 | β-CH (oxetane) | ~3.3 - 3.5 | ~40 | m |

| 4, 5 | -OCH₂- (oxetane) | ~4.5 - 4.8 | ~75 | m |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound, providing definitive confirmation of its chemical formula (C₅H₉NO₃, MW: 131.13 g/mol ) biosynth.comachemblock.com. High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), can determine the mass with high precision, confirming the elemental formula.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns, which provides further structural verification. In positive-ion mode, the protonated molecule [M+H]⁺ (m/z 132.06) is expected. A characteristic and dominant fragmentation pathway for α-amino acids is the loss of the carboxylic acid group as formic acid (HCOOH), resulting in a loss of 46 Da, or the neutral loss of CO₂ (44 Da) and H₂O (18 Da) researchgate.net. Another common fragmentation is the cleavage of the Cα-Cβ bond.

Table 2: Predicted ESI-MS/MS Fragmentation of this compound

| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structure of Fragment |

|---|---|---|---|

| 132.06 | 86.06 | HCOOH (Formic Acid) | Immonium ion from decarboxylation |

| 132.06 | 74.06 | C₃H₄O (Oxetane ring fragment) | [H₂N=CHCOOH]⁺ |

| 132.06 | 58.04 | C₂H₂O₃ (Carboxyl + oxetane fragment) | Oxetanylmethaniminium ion |

Circular Dichroism (CD) spectroscopy is an essential technique for confirming the absolute stereochemistry of chiral molecules. Since the compound is the (S)-enantiomer, its CD spectrum will be opposite to that of its (R)-enantiomer. The primary chromophore in this molecule is the carboxylic acid group. Amino acids typically exhibit a weak n→π* electronic transition for the carboxyl group around 200-220 nm researchgate.net. The sign of the Cotton effect (positive or negative peak) associated with this transition is sensitive to the stereochemical environment of the α-carbon. For L-amino acids (which are typically S-configured, with the exception of cysteine), this transition often results in a positive Cotton effect researchgate.net. Therefore, an experimental CD spectrum showing a positive peak in this region would provide strong evidence for the assigned (S)-configuration of the molecule.

X-ray Crystallographic Studies of this compound and its Derivatives

While a specific crystal structure for this compound is not publicly available, data from related structures provide significant insight into its expected solid-state conformation. X-ray diffraction studies on unsubstituted oxetane and its derivatives reveal key structural parameters acs.orgacs.org. The four-membered oxetane ring is not planar but exists in a puckered conformation to alleviate angular and torsional strain acs.org.

Table 3: Expected Molecular Geometry Parameters from X-ray Crystallography Based on data from unsubstituted oxetane and derivatives. acs.org

| Parameter | Expected Value |

|---|---|

| Oxetane C-O Bond Length | ~1.46 Å |

| Oxetane C-C Bond Length | ~1.53 Å |

| Oxetane C-O-C Angle | ~90-92° |

| Oxetane C-C-C Angle | ~85° |

| Oxetane Puckering Angle | 10-20° |

Conformational Preferences and Dynamics of the Oxetane Ring System

The four-membered oxetane ring is inherently strained, and to minimize this strain, it adopts a non-planar, puckered conformation acs.org. This puckering can be described by a dihedral angle, and the ring is not static but can undergo a dynamic ring-inversion process, interconverting between two equivalent puckered forms.

However, the presence of a substituent at the 3-position, as in this compound, makes these two puckered conformations non-equivalent. The bulky aminoacetic acid group will have a strong preference for a pseudo-equatorial position to minimize steric interactions with the protons on the ring. This preference will result in one puckered conformation being significantly more populated than the other at equilibrium. The introduction of the oxetane can thus serve as a conformational control element nih.gov.

Intramolecular Interactions and Their Influence on Molecular Conformation

In its zwitterionic state, the molecule possesses strong electrostatic and hydrogen-bonding functionalities. The primary intramolecular interaction is the electrostatic attraction between the positively charged ammonium (B1175870) group (-NH₃⁺) and the negatively charged carboxylate group (-COO⁻).

Beyond this, there is significant potential for the formation of intramolecular hydrogen bonds that can stabilize specific conformations researchgate.net. A key possibility is a hydrogen bond between one of the protons of the ammonium group and the ether oxygen of the oxetane ring. This interaction would create a five-membered ring system (counting the H-bond), which is a common and stabilizing motif in molecular structures. Such a hydrogen bond would restrict the rotation around the Cα-Cβ bond, thereby limiting the conformational freedom of the side chain and favoring a more defined three-dimensional structure. The presence of such intramolecular hydrogen bonds is a critical factor in determining the secondary structures of peptides and proteins researchgate.netlibretexts.org. The oxetane oxygen is a potent hydrogen bond acceptor, even more so than other cyclic ethers acs.orgnih.gov. This inherent capability enhances the likelihood of forming a stable intramolecular hydrogen-bonded conformation.

Computational and Theoretical Studies on S 2 Amino 2 Oxetan 3 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing density functional theory (DFT), provide profound insights into the electronic landscape of a molecule. For (S)-2-Amino-2-(oxetan-3-yl)acetic acid, such calculations can elucidate the influence of the strained oxetane (B1205548) ring on the adjacent amino and carboxylic acid functionalities.

The oxetane moiety is known to be an electron-withdrawing group due to the inductive effect of the ring oxygen. pharmablock.com This property can significantly modulate the basicity of the proximal amino group. Computational studies on related amino-oxetanes have shown that the presence of the oxetane can lower the pKa of an adjacent amine by several units compared to acyclic analogues. nih.gov This reduction in basicity can be advantageous in drug design for improving cell permeability and reducing off-target effects.

While specific DFT studies focusing solely on this compound are not widely available in the literature, DFT has been successfully employed to investigate various other energetic oxetane derivatives. nih.gov In those studies, methods like B3LYP/6-31G* have been used to determine molecular structures and calculate gas-phase heats of formation using isodesmic reactions, demonstrating the utility of this approach for understanding the thermodynamic properties of oxetane-containing compounds. nih.gov X-ray structural analysis and DFT calculations on other 3-amino-oxetane derivatives have confirmed that they tend to adopt a more three-dimensional conformation compared to analogous benzamides. digitellinc.com

Table 1: Predicted Electronic Properties of Oxetane-Containing Compounds from General Computational Studies

| Property | Observation | Implication for this compound |

|---|---|---|

| Inductive Effect | The oxetane ring is electron-withdrawing. pharmablock.com | Decreased electron density on the alpha-carbon and amino group. |

| Amine Basicity | The pKa of amines adjacent to an oxetane ring is significantly lowered. nih.gov | The amino group is less basic than in its non-cyclic counterparts. |

| Conformation | 3-amino-oxetanes adopt a more pronounced 3D structure. digitellinc.com | The compound likely possesses a rigid, non-planar geometry. |

| Reactivity | The strained ring is susceptible to ring-opening under certain conditions. | Potential for specific chemical transformations targeting the oxetane ring. |

Molecular Dynamics Simulations for Conformational Sampling and Ligand Behavior

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules over time, providing insights into their flexibility, preferred shapes, and interactions with their environment. While MD simulations specifically for isolated this compound are not documented in publicly available research, studies on peptides incorporating this or similar oxetane-containing amino acids offer valuable information.

These simulations reveal that the rigid, puckered nature of the oxetane ring acts as a conformational lock. acs.org When incorporated into a peptide backbone, an oxetane-amino acid unit can induce specific secondary structures, such as β-turns or helical kinks. acs.org This is a direct consequence of the constrained torsional angles imposed by the four-membered ring.

For the individual amino acid, this inherent rigidity suggests that its conformational freedom is significantly restricted compared to analogous aliphatic amino acids like valine or leucine. The dominant conformations would be dictated by the puckering of the oxetane ring and the relative orientations of the amino and carboxyl substituents. MD simulations of oxetane-modified peptides have shown that the oxetane ring's flexibility is reduced and can lead to the formation of new intramolecular hydrogen bonds, which would also be a relevant factor for the standalone amino acid. acs.org

In silico Analysis of Ligand-Target Interactions (Excluding clinical applications)

The unique structural and electronic properties of the oxetane ring make it a valuable bioisostere in drug design. In silico methods are used to predict how these properties influence the binding of a ligand to its biological target. The oxetane group is often used to replace gem-dimethyl or carbonyl groups in lead compounds to improve properties like aqueous solubility and metabolic stability while maintaining or enhancing binding affinity. researchgate.net

The oxygen atom in the oxetane ring can act as a hydrogen-bond acceptor, a feature computationally modeled in studies of the natural product Taxol, where the oxetane was shown to potentially interact with a threonine residue in its binding pocket. pharmablock.com The rigid three-dimensional structure of this compound can also serve to orient appended functionalities in a precise manner for optimal interaction with a target protein. This conformational restriction reduces the entropic penalty upon binding, which can lead to higher affinity.

Prediction of Spectroscopic Parameters and Conformational Energies

Computational chemistry allows for the prediction of various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are typically derived from quantum chemical calculations and can be used to corroborate experimental findings or to analyze hypothetical molecules.

Conformational analysis of oligomers made from oxetane-containing β-amino acids has been successfully performed using a combination of NMR spectroscopy (including NOE, TOCSY, and ROESY experiments) and molecular mechanics, revealing the adoption of well-defined secondary structures in solution. acs.org Such studies indicate that computational methods can accurately model the conformational preferences of these systems.

For this compound, one would expect distinct signals in its predicted ¹H and ¹³C NMR spectra corresponding to the unique chemical environments of the oxetane ring protons and carbons. For example, the methylene (B1212753) protons adjacent to the ring oxygen would appear at a characteristic downfield shift. researchgate.net Similarly, the IR spectrum would be expected to show characteristic C-O-C stretching frequencies for the ether linkage. However, specific, publicly available computational studies predicting the detailed spectroscopic parameters for this isolated molecule have not been identified.

Table 2: General Spectroscopic Features of Oxetane Derivatives

| Spectroscopy Type | Feature | Expected Region/Observation for this compound |

|---|---|---|

| ¹H NMR | Protons on carbons adjacent to the ring oxygen (CH₂-O) | Downfield shift (typically ~4.5-5.0 ppm). mdpi.com |

| ¹³C NMR | Carbons adjacent to the ring oxygen (CH₂-O) | Downfield shift (typically ~70-80 ppm). |

| IR Spectroscopy | C-O-C stretching vibration of the ether | Characteristic absorption band in the fingerprint region (around 950-1100 cm⁻¹). rsc.org |

Rational Design Based on Computational Models

Rational design in medicinal chemistry relies heavily on computational models to predict how structural modifications to a molecule will affect its biological activity and pharmacokinetic properties. This compound and similar oxetane-containing building blocks are prime candidates for such a design strategy.

Computational models can be used to:

Evaluate Bioisosteric Replacements: Predict the consequences of replacing a labile or bulky group (e.g., gem-dimethyl) with the more polar and metabolically stable oxetane moiety. researchgate.net

Model Conformational Effects: Simulate how the rigid oxetane scaffold can pre-organize a molecule into a bioactive conformation, thereby enhancing its potency.

Predict Physicochemical Properties: Use quantitative structure-property relationship (QSPR) models to forecast improvements in properties like solubility, lipophilicity (LogD), and metabolic clearance. acs.org

The rational design process leverages the unique attributes of the oxetane ring that have been characterized by both computational and experimental studies. For example, knowing that the oxetane ring lowers the basicity of an adjacent amine allows for the targeted design of molecules with improved cell penetration. Similarly, its role as a conformational constraint can be exploited to design highly selective ligands that fit precisely into a specific binding site. The use of oxetane amino acid building blocks in drug discovery campaigns is often guided by these computational insights to overcome challenges encountered with initial lead compounds. nih.gov

Integration into Medicinal Chemistry and Drug Discovery Scaffolds Non Clinical Focus

Role as a Conformationally Restricted Amino Acid in Lead Optimization

(S)-2-Amino-2-(oxetan-3-yl)acetic acid serves as a valuable building block in medicinal chemistry, primarily due to its nature as a conformationally restricted amino acid. The incorporation of the four-membered oxetane (B1205548) ring introduces significant three-dimensionality and rigidity compared to natural amino acids with acyclic side chains. nih.govacs.org This structural constraint is a key tool in lead optimization. By replacing a more flexible amino acid in a lead compound with this oxetane-containing analogue, chemists can lock the molecule into a more defined shape. This can lead to a more favorable interaction with the target protein's binding pocket, potentially increasing potency and selectivity. nih.gov

The defined spatial arrangement of the oxetane ring helps to explore and exploit specific regions of a biological target's binding site. scirp.org This increased steric bulk, provided without a significant increase in lipophilicity, allows for a better complementary fit to increase intrinsic activity or to block active sites. nih.govscirp.org The rigid structure reduces the entropic penalty upon binding, as the molecule has fewer conformations to adopt, which can contribute to a stronger binding affinity. The use of such constrained scaffolds is a common strategy to refine the structure-activity relationship (SAR) during the lead optimization phase of drug discovery, moving from an initial "hit" to a more refined "lead" compound. nih.gov

Application in the Design of Novel Bioactive Molecules

The unique properties of the oxetane ring make this compound an attractive scaffold for the design of new bioactive molecules. nih.gov The oxetane motif is considered an emergent and underexplored feature in drug discovery that can be used to access novel chemical space. nih.gov Medicinal chemists utilize such building blocks to create molecules with improved "drug-like" properties. acs.org

The synthesis of novel molecules often involves coupling oxetane amino acid building blocks with other chemical fragments, such as aryl halides, through advanced chemical reactions. nih.gov This modular approach allows for the systematic exploration of chemical diversity around the core scaffold. For example, the amino acid structure provides convenient handles—the amine and carboxylic acid groups—for incorporation into peptide chains or for derivatization to create a wide array of new chemical entities.

While direct examples of bioactive molecules incorporating the specific this compound are emerging, the principle is demonstrated by related structures. For instance, the antibiotic Oxetin is a natural product that contains an oxetane ring and a β-amino acid moiety, highlighting the utility of this combination in creating biologically active compounds. mdpi.com The design of new molecules leverages the oxetane's ability to act as a bioisostere for other common chemical groups, such as gem-dimethyl or carbonyl groups, while imparting improved physicochemical properties. acs.org

Strategies for Modulating Pharmacokinetic Properties (Excluding human clinical outcomes)

The incorporation of the this compound scaffold is a deliberate strategy to modulate the pharmacokinetic profile of a drug candidate. The oxetane ring itself has a profound and beneficial impact on several key physicochemical properties that influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govacs.org

Key pharmacokinetic properties influenced by the oxetane motif include:

Aqueous Solubility: The oxetane ring is a small, polar motif. nih.govacs.org Its inclusion generally increases the aqueous solubility of a compound, which is a critical factor for oral bioavailability and formulation. scirp.org This effect is attributed to the increased polarity and the three-dimensional character of the ring. nih.gov

Metabolic Stability: The oxetane ring can enhance metabolic stability. scirp.org It can be used to block metabolically susceptible sites on a molecule, shielding nearby functional groups from enzymatic degradation. scirp.org Furthermore, the incorporation of oxetane rings has been explored as a strategy to direct the metabolism of drugs away from common pathways like those involving cytochrome P450 (CYP450) enzymes, which can reduce the risk of drug-drug interactions. scirp.org

Amine Basicity (pKa): The oxetane ring has a powerful inductive electron-withdrawing effect. nih.gov When placed near a basic nitrogen atom, such as the alpha-amino group in this amino acid, it significantly reduces the amine's basicity (pKa). acs.org An oxetane placed alpha to an amine can lower its pKa by as much as 2.7 units. nih.gov This modulation is crucial because high basicity can sometimes be associated with off-target effects and poor permeability.

The following table summarizes the typical effects of incorporating an oxetane motif into a lead compound.

| Property | Effect of Oxetane Incorporation | Rationale |

| Aqueous Solubility | Increase | Introduction of a polar, three-dimensional motif. nih.gov |

| Lipophilicity (LogD/cLogP) | Decrease | Replacement of nonpolar groups with the polar oxetane ring. acs.orgacs.org |

| Metabolic Stability | Increase | Shielding of metabolically vulnerable sites; directing metabolism away from CYP450. scirp.org |

| Permeability | Can be improved | Often linked to optimized LogD and reduced pKa. nih.gov |

| Basicity (pKa) of Proximal Amines | Decrease | Strong inductive electron-withdrawing effect of the oxetane oxygen. nih.gov |

Design of Prodrugs and Targeted Delivery Systems Utilizing the Oxetane-Amino Acid Scaffold

The structure of this compound is well-suited for its use in prodrug design and targeted delivery systems.

Prodrug Design: A prodrug is an inactive compound that is converted into an active drug within the body. Amino acids are frequently used as promoieties in prodrug strategies to improve properties like bioavailability or to achieve targeted delivery. nih.gov The carboxylic acid or the primary amine of this compound can be temporarily masked with another chemical group. For example, creating an amino acid ester prodrug can enhance lipophilicity and allow a drug to better cross cell membranes. nih.gov Once inside the cell or in circulation, endogenous enzymes such as esterases can cleave the promoiety, releasing the active parent drug. nih.govsemanticscholar.org This strategy can enhance the uptake of the parent drug and protect it from premature metabolic degradation. nih.gov

Targeted Delivery Systems: Targeted delivery aims to concentrate a therapeutic agent at a specific site, such as a tumor, thereby increasing efficacy and reducing systemic side effects. nih.gov Peptides are often used as ligands to direct drugs to specific receptors that are overexpressed on diseased cells. researchgate.net The amino acid nature of this compound allows it to be incorporated into such targeting peptides using standard peptide synthesis techniques. By functionalizing a nanocarrier (e.g., a liposome (B1194612) or nanoparticle) with a peptide containing this non-natural amino acid, a targeted drug delivery system can be constructed. researchgate.netmdpi.com The unique structural and physicochemical contributions of the oxetane ring could potentially influence the peptide's conformation and stability, further refining the targeting capabilities of the delivery system.

Mechanistic Biological Activity and Target Interaction Studies Pre Clinical & in Vitro

Investigation of Binding Affinities and Selectivity for Biomolecules

Currently, there is a lack of specific binding affinity and selectivity data for (S)-2-Amino-2-(oxetan-3-yl)acetic acid against a defined panel of biomolecules. However, based on its structural similarity to other biologically active molecules, it is plausible that this compound could interact with enzymes that process amino acids.

A notable structural analog is the naturally occurring antibiotic, Oxetin, which is also an amino acid bearing an oxetane (B1205548) ring. Oxetin has been identified as an inhibitor of glutamine synthetase. This suggests that this compound could potentially exhibit affinity for the amino acid binding sites of various enzymes.

Future preclinical investigations would likely involve screening this compound against a range of enzymes, receptors, and other proteins to determine its binding profile. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) would be instrumental in quantifying binding affinities (Kd), and dissociation constants (Koff) for any identified biological targets.

Enzyme Inhibition or Activation Mechanisms (in vitro, cell-based assays)

Given the structural relationship to the known glutamine synthetase inhibitor Oxetin, a primary area of investigation for this compound would be its potential to inhibit or activate enzymes, particularly those involved in amino acid metabolism.

Hypothetical Enzyme Inhibition Profile:

| Enzyme Target | Plausible Mechanism of Action | Potential Assay Type |

| Glutamine Synthetase | Competitive inhibition at the glutamate (B1630785) binding site | In vitro enzyme activity assay measuring ammonia (B1221849) or ADP production |

| Other Amino Acid Utilizing Enzymes | Interference with substrate binding or catalysis | Cell-free enzymatic assays with respective substrates |

In vitro enzyme kinetic studies would be essential to elucidate the mechanism of any observed inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine key kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Cell-based assays would then be employed to confirm target engagement and to assess the compound's effects on cellular pathways related to the inhibited enzyme.

Receptor Agonism/Antagonism at a Molecular and Cellular Level

There is currently no specific data to suggest that this compound acts as an agonist or antagonist at any particular receptor. Its structural resemblance to endogenous amino acids could imply potential interactions with amino acid-responsive receptors, such as certain classes of glutamate receptors or other neurotransmitter receptors that have amino acid binding sites.

To explore this, a comprehensive screening against a panel of G-protein coupled receptors (GPCRs) and ion channels would be necessary. Functional cell-based assays, such as calcium flux assays or cAMP (cyclic adenosine (B11128) monophosphate) assays, could be utilized to determine whether the compound elicits an agonistic or antagonistic response at specific receptors.

Structure-Based Drug Design Initiatives Involving this compound

The oxetane motif is increasingly utilized in structure-based drug design to improve the properties of lead compounds. The rigid, three-dimensional structure of the oxetane ring can help to lock a molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target. Furthermore, the polar nature of the oxetane's oxygen atom can be exploited to form favorable hydrogen bond interactions within a protein's binding pocket.

Should this compound be identified as a hit compound against a specific target, its structure would serve as a valuable starting point for a structure-based drug design campaign. X-ray crystallography or cryo-electron microscopy (cryo-EM) could be used to determine the co-crystal structure of the compound bound to its target. This structural information would guide the rational design of analogs with improved potency, selectivity, and pharmacokinetic profiles. The oxetane ring, in particular, could be a key anchor point for interactions within the binding site.

Cell-Based Assays for Biological Response Assessment (Excluding human clinical trials)

Preclinical evaluation of this compound would involve a variety of cell-based assays to assess its biological effects. Based on the potential activity profile inferred from its structure, the following types of assays would be relevant:

Antiproliferative Assays: If the compound targets enzymes involved in cell growth and proliferation, its effect on the viability of various cancer cell lines could be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo assays.

Antimicrobial Assays: Given that the related compound Oxetin has antimicrobial properties, this compound would likely be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

Herbicidal Activity Assays: The herbicidal potential of Oxetin also suggests that assays measuring the inhibition of plant growth could be relevant for this compound.

Target Engagement Assays: Cellular thermal shift assays (CETSA) could be employed to confirm that the compound binds to its intended target within a cellular context.

Synthesis and Characterization of Derivatized S 2 Amino 2 Oxetan 3 Yl Acetic Acid Analogues

Design Principles for Modifying the Oxetane-Amino Acid Core

One primary design principle is the use of the oxetane (B1205548) ring as a bioisosteric replacement for other common chemical groups. For instance, it can serve as a surrogate for a gem-dimethyl group, adding similar steric bulk but with increased polarity and aqueous solubility. researchgate.net It can also act as a non-classical isostere of a carbonyl group, possessing a comparable dipole moment and hydrogen bonding capacity but with improved metabolic stability. nih.govacs.org This replacement can block sites prone to metabolic degradation. nih.gov

Further principles focus on modulating physicochemical properties:

Solubility and Lipophilicity: The inherent polarity of the oxetane ring helps to lower the lipophilicity (LogD) of a parent molecule, which can improve its solubility and pharmacokinetic profile. nih.gov

Metabolic Stability: The strained four-membered ring is often more resistant to metabolic degradation compared to more common functionalities, enhancing the stability of drug candidates. nih.govresearchgate.net

Conformational Rigidity: The oxetane ring introduces a degree of conformational constraint. acs.org This rigidity can lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target. This is particularly valuable in the design of peptidomimetics, where the oxetane can induce specific turns in a peptide backbone. researchgate.net

Basicity (pKa) Modulation: When placed adjacent to a basic nitrogen atom, the strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the amine's pKa, reducing its basicity. acs.orgnih.gov This can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties and avoiding off-target effects. acs.org

By leveraging these principles, chemists can systematically modify the oxetane-amino acid scaffold to create analogues with optimized potency, selectivity, and pharmacokinetic properties.

Synthesis of N-Protected and Carboxyl-Modified Derivatives

To incorporate (S)-2-Amino-2-(oxetan-3-yl)acetic acid into larger molecules like peptides or to perform selective modifications, the amino and carboxyl groups must be temporarily masked with protecting groups. The synthesis of N-protected and carboxyl-modified derivatives is a fundamental step in utilizing this building block.

The most common N-protecting groups used in peptide synthesis are Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc). These groups are chosen for their stability under certain reaction conditions and their selective removability under others (orthogonality). google.com

A key strategy for creating N-protected derivatives involves the conjugate addition of an amino ester to a precursor like 3-(nitromethylene)oxetane, followed by reduction of the nitro group and in situ protection of the newly formed amine with an agent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). scispace.com Similarly, the Boc group can be installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Modification of the carboxyl group, typically through esterification, is also crucial. This prevents unwanted reactions of the carboxylic acid and can improve solubility in organic solvents used during synthesis. For example, methyl esters can be formed through reactions like the Horner-Wadsworth-Emmons olefination of oxetan-3-one, which generates a methyl (oxetan-3-ylidene)acetate intermediate that can be further functionalized. mdpi.com

Below is a table summarizing common protection and modification strategies.

| Modification Type | Reagent/Strategy | Resulting Group | Purpose |

|---|---|---|---|

| N-Protection | Fmoc-OSu or Fmoc-Cl | Fmoc (Fluorenylmethyloxycarbonyl) | Base-labile protection for solid-phase peptide synthesis (SPPS). |

| N-Protection | Di-tert-butyl dicarbonate (Boc₂O) | Boc (tert-Butoxycarbonyl) | Acid-labile protection for SPPS or solution-phase synthesis. mdpi.com |

| Carboxyl-Modification | Horner-Wadsworth-Emmons with methyl-2-(dimethoxyphosphoryl)acetate | Methyl Ester | Protection of carboxylic acid; intermediate for further synthesis. mdpi.com |

| Carboxyl-Modification | Reaction with Cumyl alcohol | Cumyl Ester | Protection for use in oxetane-modified dipeptide building blocks. scispace.com |

Side-Chain Functionalization and Linker Strategies

Beyond protecting the core amino acid functionalities, derivatization often involves introducing new functional groups or linkers onto the molecule. These modifications can serve to introduce new binding interactions, attach the amino acid to other scaffolds, or further tune its properties. Functionalization can be targeted at the α-carbon or, more commonly, at the 3-position of the oxetane ring.

One effective method for introducing diverse side chains is the aza-Michael addition to a methyl (oxetan-3-ylidene)acetate intermediate. mdpi.com This reaction allows for the covalent attachment of a wide range of nitrogen-containing nucleophiles, including various heterocyclic amines, effectively creating 3,3'-disubstituted oxetane amino acid derivatives. mdpi.comresearchgate.net This approach is highly versatile for building libraries of compounds with different side chains appended to the oxetane ring.

Another powerful strategy for introducing aryl side chains is the catalytic Friedel–Crafts reaction. This method can be used to prepare arylacetic acids bearing oxetane rings, which are valuable building blocks for further derivatization. acs.org

These functionalization strategies provide access to a diverse chemical space. The introduced side chains can act as linkers to connect the amino acid to other molecules or can be designed to probe specific interactions within a biological target's binding site.

The table below outlines key strategies for side-chain functionalization.

| Functionalization Strategy | Key Intermediate | Type of Side Chain Introduced | Example Reaction |

|---|---|---|---|

| Aza-Michael Addition | Methyl (oxetan-3-ylidene)acetate | Heterocyclic amines, secondary amines | Reaction with pyrazole (B372694) or other NH-heterocycles. mdpi.com |

| Catalytic Friedel-Crafts Reaction | Oxetane-3-ylmethanol or similar | Aryl and heteroaryl groups | Reaction with furan (B31954) followed by oxidative cleavage. acs.org |

| Visible-Light Photocatalysis | N-protected amino acid | Alkyl and aryl groups (at α-carbon) | Decarboxylative Giese-type reaction. |

Structure-Activity Relationship (SAR) Studies of Derivatives (Focus on molecular interactions, not clinical outcomes)

Structure-activity relationship (SAR) studies are essential for understanding how specific structural modifications to a molecule affect its biological activity. For derivatives of this compound, SAR studies focus on dissecting the molecular interactions between the analogue and its biological target, such as a receptor or enzyme. The goal is to identify which parts of the molecule are critical for binding and to rationalize the observed activity at a molecular level.

The derivatives synthesized via the strategies in sections 9.2 and 9.3 are designed to probe these interactions systematically.

Probing the Amino Group Pocket: The N-protected derivatives are precursors, but upon deprotection within a target molecule, the free amine can act as a hydrogen bond donor and, when protonated, form crucial ionic interactions (salt bridges). Comparing the activity of analogues where the amine is primary, secondary, or tertiary can reveal the steric tolerance and hydrogen bonding requirements of the binding pocket. Modulating the pKa via adjacent groups, such as the oxetane ring itself, helps to optimize this ionic interaction at physiological pH. nih.gov

Probing the Carboxyl Group Pocket: Modification of the carboxylic acid to an ester or amide allows researchers to determine the importance of the negative charge of the carboxylate for binding. If activity is retained or enhanced with a neutral ester, it may indicate that the primary interaction is hydrogen bonding (with the ester's carbonyl oxygen) rather than an ionic interaction.

Probing Side-Chain Interactions: The side chains introduced in section 9.3 are used to map the topology of the target's binding site. Introducing small, polar heterocyclic side chains (via aza-Michael addition) can identify opportunities for new hydrogen bonds. mdpi.com Conversely, adding bulky, hydrophobic aryl groups (via Friedel-Crafts) can probe for the presence of deep, nonpolar pockets. acs.org The rigid nature of the oxetane core ensures that these side chains are presented to the target in a well-defined orientation. acs.org

The following table correlates specific structural modifications with the molecular interactions they are designed to investigate in an SAR study.

| Structural Modification | Potential Molecular Interaction Probed | Rationale |

|---|---|---|

| Conversion of -COOH to -COOCH₃ | Ionic vs. Hydrogen Bond Interaction | Removes the negative charge while retaining a hydrogen bond acceptor (carbonyl oxygen). |

| Alkylation of -NH₂ to -NHR or -NR₂ | Hydrogen Bond Donation & Steric Hindrance | Reduces the number of H-bond donors and increases steric bulk near the amine. |

| Addition of Aryl Side-Chain to Oxetane | Hydrophobic Interactions (π-π stacking) | Introduces a large, nonpolar surface to interact with hydrophobic regions of a binding pocket. |

| Addition of Heterocyclic Side-Chain | Hydrogen Bonding & Dipole Interactions | Introduces new hydrogen bond donors/acceptors and polar groups. |

| Changing Oxetane to Cyclobutane | Polarity and H-Bond Acceptance | Removes the ether oxygen to assess its role as a hydrogen bond acceptor or its impact on polarity. nih.gov |

Through the iterative synthesis of these targeted derivatives and analysis of their interactions, a detailed understanding of the SAR can be constructed, guiding the design of more potent and selective molecules.

Future Research Directions and Unaddressed Challenges

Exploration of Novel and More Efficient Synthetic Pathways

While methods for synthesizing oxetane-containing compounds exist, the development of more efficient, scalable, and stereoselective routes to (S)-2-Amino-2-(oxetan-3-yl)acetic acid remains a critical challenge. Future research should focus on several key areas:

Asymmetric Synthesis: Developing novel catalytic asymmetric methods to establish the chiral center at the α-carbon with high enantiomeric excess is paramount. This could involve chiral phase-transfer catalysis, asymmetric Strecker reactions, or enzymatic resolutions. symeres.com

Biocatalysis: The use of enzymes, such as transaminases or amidases, could provide a highly selective and environmentally friendly route to the desired (S)-enantiomer. symeres.com Biocatalytic methods often operate under mild conditions and can offer exceptional stereospecificity, overcoming challenges associated with classical chemical resolutions. symeres.com

Novel Starting Materials: Exploration of alternative and more accessible starting materials is needed. Current synthetic routes may rely on specialized or costly precursors. mdpi.comconnectjournals.com Research into pathways starting from readily available materials like oxetan-3-one or related intermediates could significantly reduce production costs. mdpi.com

Flow Chemistry: Implementing continuous flow technologies for the synthesis could improve reaction efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing hazardous intermediates.

| Potential Synthetic Strategy | Key Advantage | Research Focus |

| Asymmetric Catalysis | High enantioselectivity | Development of novel chiral ligands and catalysts. |

| Biocatalysis | High stereospecificity, mild conditions | Screening and engineering of enzymes like transaminases. symeres.com |

| Novel Precursors | Cost-effectiveness, accessibility | Utilizing starting materials such as oxetan-3-one. mdpi.com |

| Flow Chemistry | Scalability, safety, efficiency | Optimization of reaction conditions in continuous flow reactors. |

Advanced Applications in Chemical Biology and Probe Development

The unique physicochemical properties of this compound make it an attractive building block for creating sophisticated chemical biology tools. Its rigid, three-dimensional structure can be used to constrain the conformation of peptides and small molecules, leading to enhanced binding affinity and selectivity for biological targets.

Future applications could include:

Conformationally Constrained Peptides: Incorporating this amino acid into peptide sequences to study protein-protein interactions (PPIs). The oxetane (B1205548) ring can lock the peptide backbone into a specific conformation, mimicking a secondary structure element like a β-turn, thereby acting as a potent and selective PPI inhibitor.

Metabolically Stable Probes: The oxetane ring is generally more resistant to metabolic degradation than other common functional groups. This stability is advantageous for developing in vivo imaging agents or probes for studying biological processes over extended periods.

Photoaffinity Labeling: Derivatives of this compound could be functionalized with photoreactive groups (e.g., diazirines, benzophenones) to create photoaffinity probes. These tools are invaluable for identifying the specific binding partners of small molecules within a complex biological system.

Integration with Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DEL)

The structural characteristics of this compound align perfectly with the principles of modern drug discovery platforms like FBDD and DEL.

Fragment-Based Drug Discovery (FBDD): FBDD relies on screening small, low-complexity molecules ("fragments") to identify weak but efficient binders to a biological target. nih.gov The three-dimensional character and desirable physicochemical properties of the oxetane-containing amino acid make it an ideal candidate for inclusion in 3D fragment libraries. vu.nl Such libraries are increasingly sought after to tackle challenging targets, like those with shallow binding pockets, that have proven "undruggable" by traditional high-throughput screening. nih.govnih.gov The oxetane moiety provides defined vectors for fragment growth and linking strategies. researchgate.net

DNA-Encoded Libraries (DEL): DEL technology involves the synthesis of massive libraries of compounds, each tagged with a unique DNA barcode for identification. sigmaaldrich.com this compound can serve as a novel scaffold or building block in DEL synthesis. nih.gov Its amino and carboxylic acid functionalities are compatible with the standard amide bond-forming reactions used in DEL construction. springernature.com The inclusion of such unique, sp³-rich building blocks significantly expands the chemical space that can be explored, increasing the probability of identifying novel hits against diverse protein targets. nih.govnih.gov

| Drug Discovery Platform | Role of this compound | Anticipated Benefit |

| Fragment-Based Drug Discovery (FBDD) | A 3D fragment for library inclusion. vu.nl | Improved screening outcomes against challenging targets; provides novel vectors for lead optimization. nih.govresearchgate.net |

| DNA-Encoded Libraries (DEL) | A unique amino acid building block. nih.gov | Expansion of library chemical diversity; introduction of desirable 3D structural motifs. springernature.comnih.gov |

Development of Highly Specific Biological Tools and Reagents

Beyond drug discovery, there is considerable potential to develop this compound into highly specific reagents for basic research. The challenge lies in identifying a biological process where the unique properties of this amino acid can be maximally exploited.

Future research should aim to:

Design Enzyme Inhibitors: The oxetane ring could be positioned to interact with specific residues in an enzyme's active site, potentially acting as a hydrogen bond acceptor or inducing a specific conformational change. This could lead to the development of highly selective inhibitors for classes of enzymes like proteases or kinases.

Modulate Receptor Activity: Incorporating the amino acid into ligands for receptors, such as G-protein coupled receptors (GPCRs), could yield molecules with fine-tuned agonist or antagonist activity. The rigid structure can help orient other pharmacophoric elements for optimal interaction with the receptor binding pocket.

Create Novel Biomaterials: The unique properties of this amino acid could be leveraged in materials science. For example, peptides containing this residue might self-assemble into novel hydrogels or other nanostructures with applications in tissue engineering or drug delivery. nih.gov

Computational-Guided Design for Enhanced Bioactivity

Computational chemistry and molecular modeling will be indispensable tools for accelerating research into this compound and its derivatives. A significant unaddressed challenge is the predictive understanding of how the oxetane moiety will interact in diverse biological environments.

Future computational efforts should focus on:

Conformational Analysis: Accurately modeling the conformational preferences that this compound imposes on peptide backbones. This will be crucial for the rational design of peptidomimetics with defined secondary structures.

Virtual Screening and Docking: Using the amino acid as a scaffold in virtual screening campaigns to identify potential protein targets. unipd.it Docking studies can then be used to predict the binding modes of its derivatives and prioritize compounds for synthesis. researchgate.net

Quantum Mechanical Studies: Employing quantum mechanics to understand the detailed electronic effects of the oxetane ring, such as its impact on hydrogen bonding capacity and electrostatic interactions. This can guide the design of derivatives with enhanced binding affinity and specificity. nih.gov

By systematically addressing these research directions and challenges, the scientific community can unlock the full potential of this compound as a valuable tool for drug discovery, chemical biology, and materials science.

Q & A

Q. Table 1: Common Synthetic Routes

| Precursor | Catalyst/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Epoxide derivatives | LiAlH₄, THF, 0°C | 65–75 | 95–97 | |

| Halohydrin analogs | K₂CO₃, DMF, 60°C | 70–80 | 97–99 |

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Store at 2–8°C in a dry, inert atmosphere (argon or nitrogen) to prevent oxidation. Avoid repeated freeze-thaw cycles; aliquoting is recommended for long-term storage at -80°C (stable for 6 months) .

- Handling : Use gloves and eye protection due to skin/eye irritation risks (GHS H315/H319). Work under fume hoods to avoid inhalation of dust .

Advanced: How does the oxetane ring’s strain influence the compound’s reactivity in drug design?

Answer:

The four-membered oxetane ring introduces angle strain , enhancing reactivity for ring-opening reactions. This strain facilitates:

- Nucleophilic substitution : Reacts with amines or thiols to form bioactive derivatives.

- Metabolic stability : Resists enzymatic degradation better than larger rings (e.g., pyrrolidine) .

Q. Table 2: Reactivity Comparison of Cyclic Ethers

| Compound | Ring Size | Strain Energy (kcal/mol) | Metabolic Half-life (h) |

|---|---|---|---|

| Oxetane | 4 | 26–28 | 8–12 |

| Tetrahydrofuran (THF) | 5 | 3–5 | 2–4 |

| Azetidine | 4 | 28–30 | 6–8 |

Advanced: What analytical techniques are critical for characterizing enantiomeric purity?

Answer:

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol mobile phase to resolve (S)- and (R)-enantiomers .

- Polarimetry : Specific rotation ([α]D²⁵) should match literature values (e.g., +15.2° for (S)-form in water) .

- NMR Spectroscopy : Analyze coupling constants (J) in ¹H-NMR; diastereotopic protons show distinct splitting patterns .

Advanced: How do structural modifications (e.g., fluorination) affect biological activity?

Answer:

Q. Table 3: Biological Activity of Derivatives

| Derivative | Target | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| (S)-Oxetane-3-Fluoro | Collagenase | 0.12 | 120 |

| (S)-Oxetane-3-Methyl | Collagenase | 0.45 | 45 |

| (R)-Oxetane-3-Fluoro | Collagenase | 1.8 | 8 |

Advanced: How to resolve contradictions in reported metabolic stability data?

Answer:

Discrepancies arise from experimental models (e.g., human vs. rat microsomes). Mitigation strategies:

- Standardize assays : Use pooled human liver microsomes with NADPH cofactors.

- Control pH : Maintain pH 7.4 to avoid artificial degradation .

Advanced: What computational tools predict interactions with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to collagenase (PDB: 1CGE). The (S)-enantiomer forms a hydrogen bond with Gln215 (1.96 Å) and π–π stacking with Tyr201 .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes .

Basic: What are the key safety considerations for in vitro studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten